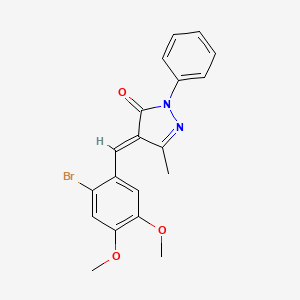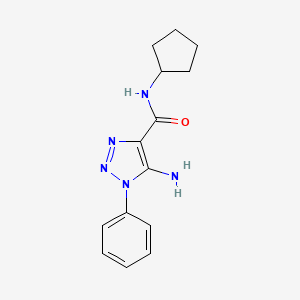![molecular formula C18H17N3S B5535512 3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is part of a class of chemicals known for their complex molecular structures and potential in various applications, including pharmaceuticals. Its synthesis and properties have been a subject of study in heterocyclic chemistry.
Synthesis Analysis
- The synthesis involves multiple steps, including condensation and cyclization reactions. For example, Markosyan et al. (2000) described the synthesis of a similar compound, 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane), through a series of condensation and cyclization steps (Markosyan et al., 2000).
Molecular Structure Analysis
- The molecular structure of this compound features a spirocyclic framework, which is a characteristic feature of many biologically active molecules. The structural analysis often involves techniques like X-ray crystallography and NMR spectroscopy.
Chemical Reactions and Properties
- The compound exhibits various reactions typical of its functional groups. For example, Zhou et al. (2022) discussed the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s, which involves a spirocyclization reaction featuring C(sp2)-H/C(sp3)-H bond cleavage and oxygen insertion (Zhou et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- The synthesis of spirocyclic and fused heterocyclic compounds, including derivatives similar to the specified compound, involves complex reactions between different starting materials. For example, reactions involving cyclopentanone, cyclohexanone, and anthranilamide under specific conditions lead to the formation of structurally related spiro compounds (Klemm et al., 1998). Similarly, the synthesis of spiro[benzo[h]-triazolo[3,4-b]quinazoline] derivatives through reactions involving 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1′-cyclopentane) highlights the diverse pathways to obtain spirocyclic compounds (Markosyan et al., 2000).
Biological Activity and Pharmacological Potential
- The potential biological activity and pharmacological properties of spirocyclic compounds and their derivatives have been a subject of interest. For instance, novel 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives were synthesized, exhibiting significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). These findings underscore the therapeutic potential of spirocyclic compounds in treating various diseases.
Mechanistic Insights and Reaction Pathways
- Studies also provide insights into the reaction mechanisms and pathways leading to the formation of spirocyclic compounds. For example, the oxidative cyclization of benzamides with maleimides, assisted by 8-aminoquinoline and a catalytic amount of Co(OAc)2·4H2O, results in isoindolone spirosuccinimides, demonstrating the intricate mechanisms involved in the synthesis of spiro compounds (Manoharan & Jeganmohan, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-thiophen-2-ylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-2-7-14-13(6-1)12-18(9-3-4-10-18)21-16(14)19-20-17(21)15-8-5-11-22-15/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQMAQCPBGXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-YL)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)


![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)


![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)